molecular formula C6H9NO B2849312 N-(prop-2-yn-1-yl)oxetan-3-amine CAS No. 1343229-39-9

N-(prop-2-yn-1-yl)oxetan-3-amine

Cat. No.: B2849312
CAS No.: 1343229-39-9
M. Wt: 111.144
InChI Key: MHDGXUFFYJYSPH-UHFFFAOYSA-N
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Description

N-(prop-2-yn-1-yl)oxetan-3-amine is an organic compound with the molecular formula C6H9NO. It features a four-membered oxetane ring and a propynyl group attached to an amine.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(prop-2-yn-1-yl)oxetan-3-amine can be synthesized through several methods. One common approach involves the reaction of propargylamine with oxetane derivatives under specific conditions. For example, propargylamine can be reacted with oxetane-3-carboxylic acid chloride in the presence of a base to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-yn-1-yl)oxetan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(prop-2-yn-1-yl)oxetan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-prop-2-ynylacrylamide
  • N-prop-2-ynylbut-2-enamide
  • N-(prop-2-yn-1-yl)-o-phenylenediamine

Uniqueness

N-(prop-2-yn-1-yl)oxetan-3-amine is unique due to its oxetane ring, which imparts distinct chemical and physical properties. This ring structure is less common compared to other similar compounds, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .

Properties

IUPAC Name

N-prop-2-ynyloxetan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-2-3-7-6-4-8-5-6/h1,6-7H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDGXUFFYJYSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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